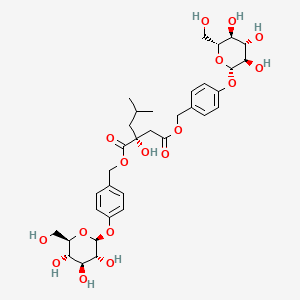
Militarina
Descripción general
Descripción
La militarina es un compuesto glucosídico que se encuentra principalmente en el tubérculo de Bletilla striata, una hierba perenne de la familia de las orquídeas . Es conocida por sus diversas propiedades farmacológicas, que incluyen efectos neuroprotectores, propiedades antiinflamatorias y el potencial de mejorar el deterioro cognitivo .
Aplicaciones Científicas De Investigación
La militarina tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
La militarina ejerce sus efectos a través de varios objetivos y vías moleculares:
Neuroprotección: Actúa sobre el sistema nervioso central para proteger las neuronas y mejorar las funciones cognitivas.
Antiinflamatorio: Inhibe las vías inflamatorias, reduciendo el daño a los tejidos.
Vías Metabólicas: Implica hidrólisis, oxidación, glucosidación, esterificación, sulfatación, glucuronidación y conjugación de glicina.
Análisis Bioquímico
Biochemical Properties
Militarine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, militarine has been shown to interact with enzymes involved in phenylalanine metabolism, phenylpropanoid biosynthesis, and tyrosine metabolism . These interactions are essential for the biosynthesis of militarine in plants, where acetate ions promote its synthesis, while salicylic acid inhibits it . Additionally, regulators such as ferulic acid, 2-hydroxy-3-phenylpropionic acid, and cis-beta-D-Glucosyl-2-hydroxycinnamate have been identified as influencing militarine synthesis .
Cellular Effects
Militarine exerts significant effects on various types of cells and cellular processes. In BV-2 microglial cells, militarine has been found to alleviate neuroinflammation induced by particulate matter (PM 2.5) pollution . It achieves this by inhibiting the expression of proinflammatory cytokines such as tumor necrosis factor-α and interleukin-6 through the Toll-like receptor/NF-κB signaling pathway . Militarine also reduces reactive oxygen species generation, prevents cell apoptosis, and restores mitochondrial membrane potential in these cells . These cellular effects highlight militarine’s potential in protecting against neuroinflammatory damage.
Molecular Mechanism
At the molecular level, militarine exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, militarine inhibits the expression of Toll-like receptor 4, Toll-like receptor 2, and cyclo-oxygenase-2 at both the mRNA and protein levels . This inhibition reduces the activation of the NF-κB pathway, preventing the translocation of p65 to the nucleus and thereby suppressing the expression of proinflammatory cytokines . Additionally, militarine’s interaction with acetate ions and salicylic acid modulates its biosynthesis through specific metabolic pathways and gene expression changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of militarine have been observed to change over time. Studies have shown that militarine and its metabolites are distributed extensively in treated rats, with six metabolites identified in cerebrospinal fluid . These metabolites are consistent with those observed after oral administration of gastrodin in rats . The stability and degradation of militarine, as well as its long-term effects on cellular function, are crucial for understanding its pharmacological potential. The systematic metabolic study of militarine in vivo provides valuable insights into its functions and central nervous system bioactivities .
Dosage Effects in Animal Models
The effects of militarine vary with different dosages in animal models. Studies have shown that militarine exhibits a prominent neuroprotective effect at specific dosages . The limited information on the metabolism of militarine impedes a comprehensive understanding of its biological actions and pharmacology
Metabolic Pathways
Militarine is involved in several metabolic pathways, including hydrolyzation, oxidation, glycosylation, esterification, sulfation, glucuronidation, and glycine conjugation . These pathways are essential for the metabolism and distribution of militarine and its metabolites in vivo. The identification of 71 metabolites in rats, including 57 new metabolites, provides a comprehensive understanding of militarine’s metabolic profile . This knowledge is crucial for elucidating the functions and bioactivities of militarine in the central nervous system.
Transport and Distribution
Militarine and its metabolites are transported and distributed extensively within cells and tissues. In rats, militarine and its metabolites were identified in various biofluids and tissues, including cerebrospinal fluid . The rapid transformation of militarine to its metabolites, such as gastrodin, isobutylmalic acid, and gymnoside I, suggests efficient transport and distribution mechanisms . These findings highlight the importance of understanding the transport and distribution of militarine for its pharmacological applications.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La militarina puede sintetizarse a través de varias rutas químicas. Un método común implica el uso de glucosiloxibencil 2-isobutilmalato como precursor . La síntesis típicamente involucra pasos como la esterificación, la glucosidación y la oxidación . Las condiciones de reacción a menudo incluyen el uso de catalizadores como el acetato de sodio y solventes como el metanol .
Métodos de Producción Industrial
En entornos industriales, la this compound a menudo se produce a través de la extracción de Bletilla striata. El proceso implica el callo de Bletilla striata cultivado en suspensión, donde se introducen acetato de sodio y ácido salicílico como inductores para mejorar la producción de this compound . Este método aprovecha la metabolómica y la transcriptómica integradas para optimizar el rendimiento .
Análisis De Reacciones Químicas
Tipos de Reacciones
La militarina experimenta varias reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.
Hidrólisis: Esta reacción descompone la this compound en compuestos más simples.
Glucosidación: Adición de unidades de azúcar a la this compound.
Esterificación: Formación de enlaces éster dentro del compuesto.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Hidrólisis: Típicamente implica el uso de condiciones ácidas o básicas.
Glucosidación: Requiere donantes de glucosilo y catalizadores como el triflato de plata.
Esterificación: Utiliza ácidos carboxílicos y alcoholes en presencia de catalizadores ácidos.
Principales Productos
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos como gastrodina, ácido isobutilmálico y gimnosida I .
Comparación Con Compuestos Similares
La militarina es única en comparación con otros compuestos similares debido a sus diversas propiedades farmacológicas y su amplia gama de aplicaciones. Compuestos similares incluyen:
Gastrodina: Conocida por sus efectos neuroprotectores.
Ácido Isobutilmálico: Implicado en vías metabólicas.
Gimnosida I: Otro metabolito con significativa actividad biológica.
La this compound destaca por su impacto integral en la salud de las plantas y los humanos, lo que la convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
IUPAC Name |
bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] (2R)-2-hydroxy-2-(2-methylpropyl)butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H46O17/c1-17(2)11-34(45,33(44)47-16-19-5-9-21(10-6-19)49-32-30(43)28(41)26(39)23(14-36)51-32)12-24(37)46-15-18-3-7-20(8-4-18)48-31-29(42)27(40)25(38)22(13-35)50-31/h3-10,17,22-23,25-32,35-36,38-43,45H,11-16H2,1-2H3/t22-,23-,25-,26-,27+,28+,29-,30-,31-,32-,34-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNUDXCKVPLQBI-KIQVUASESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@](CC(=O)OCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H46O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50973710 | |
| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58139-23-4 | |
| Record name | Militarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis{[4-(hexopyranosyloxy)phenyl]methyl} 2-hydroxy-2-(2-methylpropyl)butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of militarine?
A1: Militarine's molecular formula is C34H42O16, and its molecular weight is 726.68 g/mol. [, ]
Q2: Are there any available spectroscopic data for militarine?
A2: Yes, researchers commonly use various spectroscopic techniques, including UV, IR, EI-MS, positive and negative FAB-MS, APCI-MS, 1H NMR, 13C NMR, DEPT, 1H-1H COSY, HMQC, and HMBC, to elucidate the structure of militarine and related compounds. [, , ]
Q3: What is the metabolic fate of militarine in vivo?
A3: Studies in rats have identified up to 71 metabolites of militarine, with hydrolysis being a primary metabolic pathway. [] This process leads to the formation of p-hydroxybenzyl alcohol (HBA) and other metabolites. []
Q4: Does militarine demonstrate enterohepatic circulation?
A4: While not directly observed with militarine, one of its metabolites, α-isobutylmalic acid, exhibited a double-peak blood concentration-time curve after oral administration in rats, suggesting potential enterohepatic circulation or metabolic conversion. []
Q5: How does the pharmacokinetic profile of militarine compare to its metabolites?
A5: Militarine exhibits a shorter Tmax and lower AUC compared to its metabolites gastrodin and α-isobutylmalic acid, indicating rapid metabolism in vivo. [, ]
Q6: What are the reported biological activities of militarine?
A6: Research suggests that militarine may possess neuroprotective effects []. In rat models, militarine administration has been associated with improved white matter damage and cognitive impairment induced by chronic cerebral hypoperfusion. []
Q7: What in vitro models have been used to study militarine's effects?
A7: Researchers have utilized RAW 264.7 macrophage cells to investigate the inhibitory effects of militarine and related compounds on NO production. []
Q8: Does militarine exhibit antibacterial activity?
A8: While militarine itself has not shown significant antibacterial activity, some phenanthrene compounds isolated alongside militarine from Bletilla striata, specifically compounds 3 and 4 in one study [], exhibited moderate activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Bacillus subtilis.
Q9: What analytical techniques are commonly employed for militarine analysis?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, including diode array detection (DAD), mass spectrometry (MS), and tandem mass spectrometry (MS/MS), are frequently used for the qualitative and quantitative analysis of militarine and other active ingredients in Bletilla striata. [, , , , , , , ]
Q10: Are there any specific considerations for the extraction and isolation of militarine?
A10: Due to the high polarity of militarine and related benzyl ester glucosides, efficient extraction and isolation methods are crucial. Techniques such as elution-extrusion counter-current chromatography (EECCC) have been successfully applied for this purpose. []
Q11: How stable are Zijin Tougu sprays, a traditional Chinese medicine containing militarine, under different storage conditions?
A11: Studies evaluating Zijin Tougu sprays have demonstrated good stability during accelerated stability testing and long-term storage at room temperature. []
Q12: Does the extraction method influence the quality and stability of preparations containing militarine?
A12: Yes, studies suggest that ethanol percolation extraction yields Zijin Tougu sprays with superior quality attributes compared to other extraction methods, including ethanol refluxing, water boiling, and maceration. []
Q13: What approaches are used for quality control of Bletilla striata containing militarine?
A13: Researchers have established HPLC fingerprints to assess batch-to-batch consistency of Bletilla striata extracts and identify potential marker compounds, including militarine. [, ]
Q14: Are there variations in the content of militarine in Bletilla striata from different geographical locations?
A14: Yes, studies have shown that the content of militarine can vary significantly depending on the geographical origin of the Bletilla striata plant material. [, , , ]
Q15: What resources are available for researchers interested in studying militarine?
A15: Researchers utilize various online databases, such as KEGG, GO, and STRING, to analyze metabolomic data, identify potential targets, and predict the therapeutic mechanisms of action of militarine and related compounds. []
Q16: When were loroglossine and militarine first isolated and their structures elucidated?
A16: Loroglossine and militarine were first isolated and their structures determined from Orchis militaris L. in a study published in 1974. []
Q17: What are some of the key milestones in militarine research?
A17: Key milestones include the isolation and structural elucidation of militarine, the development of analytical methods for its quantification, and the exploration of its pharmacological activities in vitro and in vivo. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


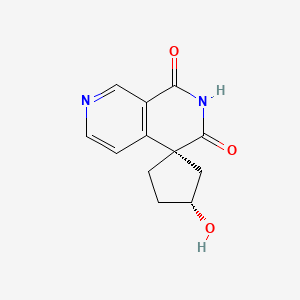
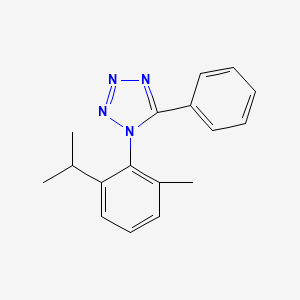
![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)
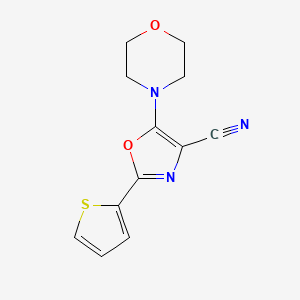
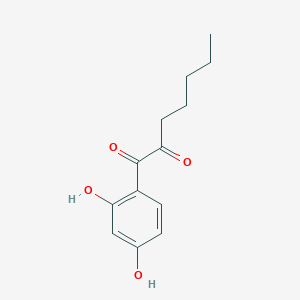
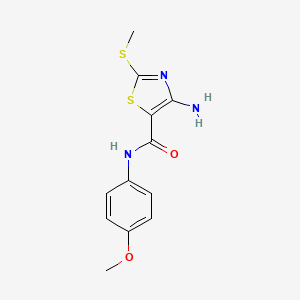

![2-Cyano-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetic acid hexyl ester](/img/structure/B1201827.png)
![9,10-Dimethoxy-2-(2-pyridinylmethylamino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1201828.png)
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B1201829.png)
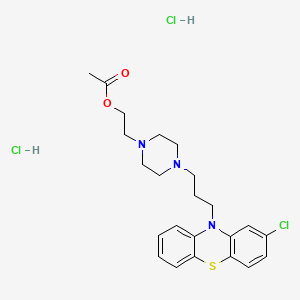


![trisodium;5-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B1201841.png)
